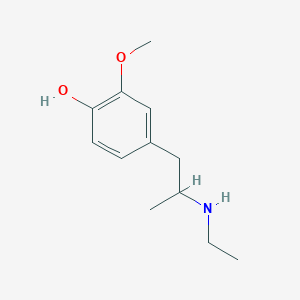

1-(4-Nitrobenzyl)piperazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(4-Nitrobenzyl)piperazine derivatives often involves multi-step chemical processes including alkylation, acidulation, and reduction of nitro groups. For instance, the synthesis of related piperazine derivatives can be achieved through the reaction of dichloro-nitrobenzene and piperazine, followed by steps such as acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with overall yields reported around 48.2% (Quan, 2006).

Molecular Structure Analysis

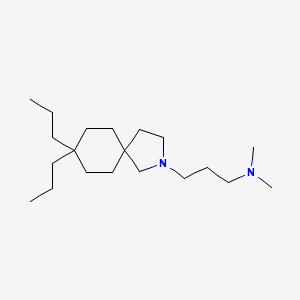

The molecular structure of this compound derivatives reveals varied conformations. For example, a derivative compound exhibited a slightly distorted chair conformation of the piperazine ring. The nitro group's plane was found to be twisted relative to the benzene ring, indicating the structural flexibility of these compounds (Vinaya et al., 2008).

Chemical Reactions and Properties

This compound derivatives participate in various chemical reactions, highlighting their reactivity and functional group transformations. They can undergo nucleophilic substitution reactions, where the nitrobenzyl piperazine is reacted with different reagents to yield novel compounds with potential applications in material science and biochemistry (Mamat et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and pharmaceutical formulations. Crystallography studies reveal that these compounds can exhibit different polymorphic forms, affecting their physical stability and reactivity (Jotani et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their acidity, basicity, and reactivity towards other chemical groups, are influenced by the nitrobenzyl and piperazine components. These properties are essential for their function as intermediates in chemical synthesis and pharmaceutical research (Ahmed et al., 2017).

Aplicaciones Científicas De Investigación

Structural and Conformational Studies

Molecular Structure Analysis : The compound 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, closely related to 1-(4-Nitrobenzyl)piperazine, displays a slightly distorted chair conformation of the piperazine ring, with the nitro group twisted relative to the benzene ring. This structural feature has implications for its chemical properties and interactions (Kavitha et al., 2013).

Conformational Dynamics : Novel functionalized piperazine derivatives, including ones with 4-nitrobenzoyl groups, demonstrate unique conformational shapes due to the limited change in piperazine chair conformation. These studies aid in understanding the dynamic behavior of such compounds (Mamat et al., 2016).

Synthesis and Chemical Processing

Macrocyclic Tetraamines Synthesis : The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines represents a significant advance in creating bifunctional poly(amino carboxylate) chelating agents. This process involves cyclization and several other chemical reactions, demonstrating the compound's versatility in chemical synthesis (McMurry et al., 1992).

Pharmaceutical Intermediate : 1-(2,3-dichlorophenyl)piperazine, a variant of this compound, is synthesized for use as a pharmaceutical intermediate, highlighting the role of such compounds in drug development (Quan, 2006).

Biological Activities and Applications

Antimicrobial Evaluation : Hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines, closely related to this compound, have shown in vitro antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Yung et al., 1971).

Neuroprotective Activities : Edaravone derivatives containing a benzylpiperazine moiety, including 1-(4-nitrobenzyl)piperazin-1-yl variants, exhibit significant neuroprotective activities, which could lead to new treatments for cerebral ischemic stroke (Gao et al., 2022).

Antibacterial and Antifungal Agents : Piperazine derivatives, including those related to this compound, have demonstrated significant antimicrobial and antifungal properties, highlighting their potential in combating resistant pathogenic bacterial strains (Suryavanshi & Rathore, 2017).

Safety and Hazards

Safety measures for handling 1-(4-Nitrobenzyl)piperazine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

1-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHHZWTYFFZYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58198-49-5 | |

| Record name | 1-[(4-Nitrophenyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58198-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

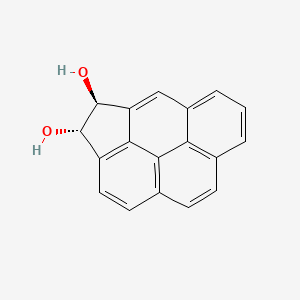

![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)